

# Ritiometan: An Obscure Chapter in Nasal Therapeutics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ritiometan*

Cat. No.: B052977

[Get Quote](#)

## An In-depth Review of a Discontinued Antibacterial Agent

**Ritiometan**, a sulfur-containing organic compound, holds a unique but largely undocumented place in the history of topical nasal preparations. Marketed in France under the trade name Nécyrane, this agent was utilized as an adjunctive treatment for the common cold (viral rhinitis) and rhinopharyngitis.<sup>[1][2]</sup> Despite its commercialization, detailed scientific and historical information regarding its discovery, development, and precise mechanism of action remains conspicuously sparse in publicly accessible records. This technical guide synthesizes the available information on **ritiometan**, highlighting the significant gaps in its documented history and scientific dossier.

## Discovery and Historical Development

The origins of **ritiometan** are not well-documented in scientific literature or historical records. Information regarding the individual scientists, research institutions, or the specific timeline of its discovery and initial synthesis is not readily available. The marketing of **ritiometan** was primarily localized to France, with Nécyrane being the sole commercial product identified in searches. The marketing authorization holder for Nécyrane was Pierre Fabre Médicament.<sup>[2]</sup> The product, a nasal spray, has since been discontinued, with reports indicating a cessation of commercialization around December 31, 2021.<sup>[1]</sup>

## Chemical Properties and Formulation

**Ritiometan** is chemically known as 2,2',2''-(methanetriyltrisulfanediyl)triacetic acid.[3] In its pharmaceutical formulation, it was used as a magnesium salt (**ritiometan** magnésien).[1][2][4]

Table 1: Chemical and Physical Properties of **Ritiometan**

| Property          | Value                                                        |
|-------------------|--------------------------------------------------------------|
| IUPAC Name        | 2,2',2''-(methanetriyltrisulfanediyl)triacetic acid          |
| Molecular Formula | C <sub>7</sub> H <sub>10</sub> O <sub>6</sub> S <sub>3</sub> |
| Molar Mass        | 286.33 g/mol                                                 |
| ATC Code          | R01AX05 (Other nasal preparations)                           |

The commercial product Nécyrane was a solution for nasal spray. In addition to the active ingredient, **ritiometan** magnesium, the formulation also contained eucalyptol and the quaternary ammonium antiseptic, myristalkonium chloride.[1] The presence of eucalyptol, a terpene derivative, led to specific contraindications, notably for infants, young children, and individuals with a history of convulsions.[1][2]

## Mechanism of Action and Pharmacological Profile

**Ritiometan** is broadly classified as an antibacterial and antiseptic agent.[3] However, a detailed molecular mechanism of action has not been elucidated in the available literature. It is presumed to exert a local antiseptic effect on the nasal mucosa, which would be beneficial in the context of secondary bacterial infections that can accompany viral rhinitis. The inclusion of myristalkonium chloride in the Nécyrane formulation would have contributed to the overall antiseptic properties of the product.

There is no substantial evidence to suggest **ritiometan** possesses mucolytic properties. Its primary therapeutic role appears to have been focused on local antisepsis within the nasal cavity.

## Clinical Use and Efficacy

**Ritiometan**, in the form of Nécyrane nasal spray, was indicated as an adjunctive treatment for rhinitis and rhinopharyngitis in adults and children over 30 months of age.[1][2] The typical adult

dosage was 4 to 6 sprays per nostril daily.[1]

Unfortunately, a comprehensive search of medical and scientific databases did not yield any published preclinical or clinical trial data. As a result, there is a lack of quantitative information regarding its efficacy, such as rates of symptom reduction, duration of illness, or comparative performance against other nasal preparations. The absence of this data makes a thorough evaluation of its clinical effectiveness impossible.

## Synthesis and Manufacturing

No information regarding the chemical synthesis pathway for **ritiometan** is available in the public domain. Details of its manufacturing process remain proprietary.

## Logical Relationships in Ritiometan's Therapeutic Application

The intended therapeutic use of **ritiometan** was based on a logical, albeit not extensively documented, framework for managing symptoms of the common cold.



[Click to download full resolution via product page](#)

Caption: Logical flow of **Ritiometan**'s intended use.

## Conclusion

**Ritiometan** represents a case of a pharmaceutical agent that, despite being commercially available for a period, has a very limited public footprint in terms of scientific and historical data. The reasons for its discontinuation are not explicitly stated but could be linked to a variety of factors, including the availability of newer treatments with more robust evidence bases or commercial considerations. For researchers and drug development professionals, the story of **ritiometan** serves as a reminder of the importance of comprehensive documentation and publication of scientific findings to ensure a complete and accessible record of therapeutic agents. Without such data, a full understanding of their properties, benefits, and risks remains elusive.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. NECYRANE [vidal.fr]
- 2. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]
- 3. Ritiometan - Wikipedia [en.wikipedia.org]
- 4. Haute Autorité de Santé - NECYRANE (ritiométan magnésien) [has-sante.fr]
- To cite this document: BenchChem. [Ritiometan: An Obscure Chapter in Nasal Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052977#ritiometan-discovery-and-historical-development\]](https://www.benchchem.com/product/b052977#ritiometan-discovery-and-historical-development)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)